molecular formula C12H13ClN2O3S B2509706 1-(Oxan-2-yl)indazole-4-sulfonyl chloride CAS No. 2413885-08-0

1-(Oxan-2-yl)indazole-4-sulfonyl chloride

Cat. No.: B2509706
CAS No.: 2413885-08-0
M. Wt: 300.76
InChI Key: BOVURJNJBORFQI-UHFFFAOYSA-N
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Description

1-(Oxan-2-yl)indazole-4-sulfonyl chloride is a chemical compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features an oxan-2-yl group attached to the indazole ring, along with a sulfonyl chloride functional group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Oxan-2-yl)indazole-4-sulfonyl chloride typically involves the reaction of indazole derivatives with oxan-2-yl groups under specific conditions. One common method includes the use of sulfonyl chloride reagents to introduce the sulfonyl chloride group onto the indazole ring. The reaction conditions often require the presence of a base, such as triethylamine, and a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Oxan-2-yl)indazole-4-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: It can be used in coupling reactions to form complex molecules, often in the presence of catalysts like palladium.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Catalysts: Palladium, nickel

    Solvents: Dichloromethane, tetrahydrofuran

    Bases: Triethylamine, sodium hydroxide

Major Products Formed:

  • Sulfonamide derivatives
  • Sulfonate esters
  • Sulfonothioate compounds

Scientific Research Applications

1-(Oxan-2-yl)indazole-4-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs targeting specific enzymes and receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Oxan-2-yl)indazole-4-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This interaction can inhibit the activity of certain enzymes, thereby modulating biochemical pathways. The indazole ring may also interact with biological receptors, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

  • 1-(Oxan-2-yl)indazole-4-sulfonamide
  • 1-(Oxan-2-yl)indazole-4-sulfonate
  • 1-(Oxan-2-yl)indazole-4-sulfonothioate

Comparison: 1-(Oxan-2-yl)indazole-4-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which makes it highly reactive and versatile in chemical synthesis. Compared to its sulfonamide, sulfonate, and sulfonothioate counterparts, the sulfonyl chloride derivative is more reactive and can be easily transformed into other functional groups, making it a valuable intermediate in organic chemistry.

Properties

IUPAC Name

1-(oxan-2-yl)indazole-4-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O3S/c13-19(16,17)11-5-3-4-10-9(11)8-14-15(10)12-6-1-2-7-18-12/h3-5,8,12H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVURJNJBORFQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=N2)C(=CC=C3)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2413885-08-0
Record name 1-(oxan-2-yl)-1H-indazole-4-sulfonyl chloride
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